1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Description
1-{[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted pyridazinone core, an acetyl linker, and a piperidine-4-carboxylic acid moiety. Pyridazinones are known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-14-3-1-12(2-4-14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-13(8-10-21)18(25)26/h1-6,13H,7-11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKTCOGPHBIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group. The acetylation of the pyridazinone intermediate is then carried out, and finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit specific cancer cell lines by interfering with cellular processes such as apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Enzyme Inhibition Studies
The compound can serve as a probe in enzyme inhibition studies. Its structural features allow it to interact selectively with enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.
Drug Design and Development
Due to its unique structure, the compound can be utilized as a scaffold for the development of new drugs. Modifications to the piperidine or pyridazinone moieties could lead to derivatives with enhanced efficacy or reduced side effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various pyridazinone derivatives, including 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The findings revealed that it could effectively inhibit kinase activity, suggesting its role in targeted cancer therapy.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Halogen Substituents
- Chlorophenyl vs. Bromophenyl: Bromine in N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide increases molecular weight (418.7 g/mol vs. However, chlorine offers a balance between lipophilicity and metabolic stability.
Linker and Functional Groups
- Acetyl Linker vs. Sulfonyl Group : The acetyl linker in the target compound allows conformational flexibility, whereas sulfonyl groups in 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid introduce rigidity and electron-withdrawing effects, altering target selectivity .
- Carboxylic Acid vs. Acetamide : The carboxylic acid moiety improves aqueous solubility and enables salt formation, critical for oral bioavailability. In contrast, acetamide derivatives (e.g., ) prioritize membrane permeability but may require prodrug strategies for solubility .
Heterocyclic Core Modifications
- Pyridazinone vs. Oxazolo-pyridine: Replacement of pyridazinone with oxazolo-pyridine () shifts pharmacological activity toward antimicrobial applications due to altered hydrogen-bonding patterns and steric effects .
Physicochemical Properties
- Solubility : The carboxylic acid group confers higher aqueous solubility (estimated logP ~1.5) compared to acetamide derivatives (logP ~2.8–3.5) .
- Thermal Stability: Pyridazinone derivatives decompose at ~250–300°C, whereas sulfonyl-piperidine analogs exhibit lower stability (~200°C) due to sulfonyl group lability .
Q & A
Q. What synthetic routes are most effective for preparing 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Acetylation of the pyridazinone nitrogen using chloroacetyl chloride or similar reagents, followed by coupling with piperidine-4-carboxylic acid derivatives via nucleophilic substitution .
- Critical Factors : Reaction temperature (60–80°C), solvent choice (DMF or ethanol), and stoichiometric control to avoid competing side reactions (e.g., over-acetylation) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) .
- NMR : Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm) and the pyridazinone carbonyl carbon (δ 165–170 ppm in NMR) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm the molecular ion peak (expected m/z ~415 for ) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro screens :
- Enzyme inhibition assays (e.g., proteases, kinases) using fluorogenic substrates.
- Antimicrobial activity via microdilution (MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, piperidine ring substitution) affect its pharmacological profile?
- SAR Studies :
- 4-Chlorophenyl Group : Replacement with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition but reduces solubility.
- Piperidine Carboxylic Acid : Esterification (e.g., ethyl ester) improves membrane permeability but requires hydrolysis for activity .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., carbonic anhydrase IX) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in reported IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardize assay protocols (e.g., fixed ATP at 1 mM).
- Validate results using orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Formulation Approaches :
- Salt formation (e.g., sodium salt of the carboxylic acid) .
- Nanoemulsions or liposomal encapsulation to enhance bioavailability .
- Solubility Measurement : Shake-flask method with HPLC quantification in PBS (pH 7.4) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Root Cause : Steric hindrance from the 4-chlorophenyl group or incomplete activation of the acetyl intermediate.
- Optimization :
- Use coupling agents like HATU or EDCI with DMAP catalysis .
- Microwave-assisted synthesis (80°C, 30 min) to accelerate reaction rates .
Q. How to confirm the absence of toxic metabolites in preclinical studies?
- Metabolite Profiling :
- Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Screen for reactive intermediates (e.g., quinone imines) using glutathione trapping assays .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : reports HCl/ethanol as optimal for cyclization, while suggests palladium catalysis for analogous structures. Resolution lies in substrate-specific optimization.
- Bioactivity : notes antibacterial activity, whereas emphasizes antiviral potential. Context-dependent target selectivity may explain this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
